1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride
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Overview
Description
1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride is a heterocyclic compound that features a pyrazole ring fused to a cyclopentane ring, with a fluorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 4-fluorophenylhydrazine with a cyclopentanone derivative, followed by cyclization and subsequent amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or fluorophenyl moiety.
Scientific Research Applications
1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-1H-pyrazole-4-ylmethanamine hydrochloride
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine hydrochloride
Uniqueness
1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.ClH/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(14)15-16;/h4-7H,1-3H2,(H2,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYZHIQMXMUIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2N)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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